molecular formula C24H15ClN2O7 B4043612 2-(4-chlorophenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-(4-chlorophenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B4043612
M. Wt: 478.8 g/mol
InChI Key: RXWWWMGAQGVYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a useful research compound. Its molecular formula is C24H15ClN2O7 and its molecular weight is 478.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.0567785 g/mol and the complexity rating of the compound is 830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry Applications

  • Electrophilic and Nucleophilic Properties in Synthesis : Alpha-nitro ketones, sharing structural similarities with the compound , have been explored for their dual roles as electrophiles and nucleophiles in the synthesis of various compounds. For instance, they've been utilized in synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, serving as probes for nicotinic receptors in Drosophila, demonstrating their versatility in organic synthesis (Zhang, Tomizawa, & Casida, 2004).

  • Novel Synthesis Routes : Research into nitration and Claisen condensation reactions has yielded innovative pathways to produce compounds with potential applications in various fields, including medicinal chemistry and materials science. These methods highlight the adaptability and utility of certain functional groups in creating diverse molecular structures (Askam & Keeks, 1969; Fischer & Greig, 1974).

Catalysis and Materials Science

  • Catalytic Activities : The structural framework of the compound facilitates its use in catalysis, such as in the degradation of pollutants or the synthesis of environmentally friendly materials. These applications underscore the importance of such compounds in advancing sustainable chemical practices and materials science (Hassan et al., 2003).

  • Biocidal Properties for Industrial Applications : The synthesis of new biocidal compounds and their incorporation into plastics for antimicrobial applications indicate a significant potential for the compound in the plastic industry. This application is particularly relevant for enhancing the safety and durability of plastic products by imbuing them with antimicrobial properties (Zaiton et al., 2018).

Pharmacological and Biomedical Research

  • Enzyme Inhibition : Despite the exclusion of direct drug use and dosage information, the compound's relevance in pharmacological research can be inferred from studies on similar structures, illustrating their role in enzyme inhibition and the exploration of therapeutic potentials (Laufer et al., 1994).

  • Advanced Oxidation Processes : Investigations into the degradation pathways of environmental pollutants have highlighted the utility of certain organic compounds in enhancing the efficiency of advanced oxidation processes. These studies contribute to environmental science by providing insights into more effective water and waste treatment methods (Sun & Pignatello, 1993).

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxo-1-phenylethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O7/c25-16-11-9-14(10-12-16)21(29)22(15-5-2-1-3-6-15)34-19(28)13-26-23(30)17-7-4-8-18(27(32)33)20(17)24(26)31/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWWWMGAQGVYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)OC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.